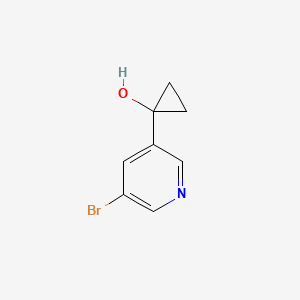

1-(5-Bromopyridin-3-yl)cyclopropan-1-ol

Description

1-(5-Bromopyridin-3-yl)cyclopropan-1-ol is a bicyclic organic compound featuring a cyclopropanol moiety fused to a pyridine ring substituted with a bromine atom at the 5-position. This structure combines the inherent strain of the cyclopropane ring with the electron-deficient nature of pyridine, making it a unique scaffold for pharmaceutical and materials science applications.

Properties

Molecular Formula |

C8H8BrNO |

|---|---|

Molecular Weight |

214.06 g/mol |

IUPAC Name |

1-(5-bromopyridin-3-yl)cyclopropan-1-ol |

InChI |

InChI=1S/C8H8BrNO/c9-7-3-6(4-10-5-7)8(11)1-2-8/h3-5,11H,1-2H2 |

InChI Key |

UBVGTAUFOVZULF-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1(C2=CC(=CN=C2)Br)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Bromopyridin-3-yl)cyclopropan-1-ol can be synthesized through several methods. One common approach involves the cyclopropanation of 5-bromopyridine using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent. The reaction typically occurs under controlled conditions to ensure the formation of the desired cyclopropane ring.

Industrial Production Methods: Industrial production of 1-(5-Bromopyridin-3-yl)cyclopropan-1-ol may involve large-scale cyclopropanation processes, often utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromopyridin-3-yl)cyclopropan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The bromine atom can be reduced to a hydrogen atom, yielding a de-brominated product.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.

Major Products:

Oxidation: Formation of 1-(5-bromopyridin-3-yl)cyclopropanone.

Reduction: Formation of 1-(5-pyridin-3-yl)cyclopropan-1-ol.

Substitution: Formation of various substituted cyclopropanols depending on the nucleophile used.

Scientific Research Applications

1-(5-Bromopyridin-3-yl)cyclopropan-1-ol has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)cyclopropan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring can confer rigidity to the molecule, influencing its binding affinity and specificity.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares 1-(5-Bromopyridin-3-yl)cyclopropan-1-ol with structurally related compounds:

Key Observations:

- Heterocycle Variations : Replacing pyridine with thiophene (e.g., 1-(5-Bromothiophen-2-yl)cyclopropan-1-ol ) alters electronic properties, as thiophene is more electron-rich. This impacts reactivity in catalysis or photophysical applications.

- Substituent Effects : The 5-bromo substituent is common across analogs, but additional groups like methoxy (e.g., 3-(5-Bromo-3-methoxypyridin-2-yl)prop-2-yn-1-ol ) influence solubility and steric hindrance.

- Functional Group Differences: Propargyl alcohol derivatives (e.g., 3-(5-Bromopyridin-3-yl)prop-2-yn-1-ol ) offer triple bonds for click chemistry, whereas cyclopropanol derivatives introduce strain-driven reactivity.

Biological Activity

1-(5-Bromopyridin-3-yl)cyclopropan-1-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

1-(5-Bromopyridin-3-yl)cyclopropan-1-ol has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C8H8BrN |

| Molecular Weight | 214.06 g/mol |

| IUPAC Name | 1-(5-bromopyridin-3-yl)cyclopropan-1-ol |

| CAS Number | Not available |

The biological activity of 1-(5-Bromopyridin-3-yl)cyclopropan-1-ol is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in disease pathways. The bromine atom on the pyridine ring enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

Anticancer Activity

Recent studies have indicated that 1-(5-Bromopyridin-3-yl)cyclopropan-1-ol exhibits significant anticancer properties. For instance, it has been shown to inhibit the proliferation of cancer cell lines through apoptosis induction and cell cycle arrest.

Case Study:

In vitro studies demonstrated that treatment with this compound led to a decrease in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values of approximately 15 µM and 20 µM, respectively. These findings suggest a promising role for this compound in cancer therapy.

Antimicrobial Activity

The compound also displays antimicrobial properties against various bacterial strains. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Research Findings:

A study evaluated the antimicrobial efficacy of 1-(5-Bromopyridin-3-yl)cyclopropan-1-ol against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentration (MIC) values of 32 µg/mL for S. aureus and 64 µg/mL for E. coli.

Structure-Activity Relationship (SAR)

The biological activity of 1-(5-Bromopyridin-3-yl)cyclopropan-1-ol can be influenced by structural modifications. The presence of the bromine atom is crucial for enhancing its biological efficacy, while variations in the cyclopropane ring can modulate its activity.

| Modification | Effect on Activity |

|---|---|

| Bromine substitution | Increases lipophilicity |

| Cyclopropane ring size | Alters binding affinity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.